molecular formula C17H13NO4S B1224086 Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate CAS No. 241488-22-2

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate

Cat. No.: B1224086
CAS No.: 241488-22-2
M. Wt: 327.4 g/mol
InChI Key: RLESMLWWGMYSAV-UHFFFAOYSA-N
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Description

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate (CAS 241488-22-2) is a high-purity synthetic heterocyclic compound intended for research and development purposes. This chemical serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of novel thiophene-furan hybrid structures . Thiophene derivatives are a significant class of heterocycles with broad applications in the development of therapeutics, showing potential as antitumor, antibacterial, anti-inflammatory, and antiviral agents . The structure of this compound, featuring both thiophene and furan rings linked by a carboxamide group, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize it in various cross-coupling reactions and heterocyclization processes to explore new chemical space and develop candidates with targeted biological activity . The product is characterized by its molecular formula C17H13NO4S and a molecular weight of 327.35 g/mol . It is supplied as a solid and should be stored at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-21-17(20)15-12(9-10-23-15)13-7-8-14(22-13)16(19)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLESMLWWGMYSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)
Gewald + SuzukiHigh regioselectivity; scalableRequires palladium catalyst; costly ligands78
Direct FunctionalizationAvoids coupling steps; fewer intermediatesLower yield; competing side reactions60

Optimization Strategies and Mechanistic Insights

Solvent Effects
Polar aprotic solvents like DMF enhance the solubility of intermediates in Suzuki couplings, while ethanol improves crystalinity during Gewald reactions.

Catalyst Selection
Palladium catalysts with bulky phosphine ligands (e.g., Pd(PPh₃)₄) suppress homocoupling byproducts in cross-coupling steps.

Temperature Control
Microwave irradiation reduces reaction times from 12 hours to 30 minutes in Suzuki couplings, minimizing decomposition.

Challenges in Purification and Characterization

The compound’s hydrophobic nature necessitates silica gel chromatography using ethyl acetate/hexane (1:3) for isolation. Nuclear magnetic resonance (NMR) confirms regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiophene-H), 7.45–7.30 (m, 5H, phenyl-H), 6.75 (d, 1H, furan-H).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Used as a building block in synthesizing more complex organic molecules.
    • Serves as an intermediate in the development of novel materials.
  • Biology:
    • Investigated for potential biological activities, including interactions with biomolecules.
    • Studied for its role in enzyme inhibition or receptor modulation.
  • Medicine:
    • Explored as a candidate for pharmaceutical development due to its structural features that may confer bioactivity.
    • Potential applications in drug formulation as an active ingredient or intermediate.
  • Industry:
    • Utilized in developing new materials with specific properties, such as polymers or coatings.

Research indicates that Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate exhibits various biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

The compound has shown promise in inhibiting the growth of several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
HepG212.5Induces apoptosis and cell cycle arrest
MCF-715.0Promotes mitochondrial dysfunction
Huh-710.0Alters expression of pro-apoptotic proteins

The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including mitochondrial pathways and cell cycle regulation.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antibacterial properties against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

These findings indicate potential applications in developing antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity:
    A study published in Pharmaceutical Research evaluated the compound's efficacy against liver cancer cells (HepG2). Results demonstrated significant growth inhibition and induction of apoptosis through the activation of caspase pathways.
  • Case Study on Antimicrobial Properties:
    Research conducted by Zhang et al. (2024) explored the antibacterial effects of this compound against resistant strains of E. coli and S. aureus, showing promising results that warrant further investigation for clinical applications.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The anilinocarbonyl group may interact with enzymes or receptors, leading to various biological effects. The furan and thiophene rings can also play a role in its activity by stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis methods:

Compound Name (CAS No.) Substituents on Thiophene/Furan Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis References
Target Compound Thiophene-3: Furan-5-(phenylcarbamoyl) C₁₆H₁₂N₂O₄S ~328.34 Synthesis likely involves coupling phenylcarbamoyl-furan to thiophene-2-carboxylate. Microwave-assisted methods (e.g., ) may apply.
Methyl 3-[5-(pyridin-3-ylcarbamoyl)furan-2-yl]thiophene-2-carboxylate (477851-72-2) Furan-5: Pyridinylcarbamoyl C₁₆H₁₂N₂O₄S 328.34 Similar to target compound but with pyridinyl instead of phenyl. Exhibits potential as a bioactive scaffold due to pyridine’s hydrogen-bonding capability.
Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate (477851-63-1) Furan-5: Benzylcarbamoyl C₁₇H₁₄N₂O₄S ~342.37 Bulkier benzyl group may influence solubility and steric interactions. No bioactivity data reported.
Methyl 3-[5-(2,2-dicyanovinyl)furan-2-yl]thiophene-2-carboxylate (136428-42-7) Furan-5: Dicyanovinyl C₁₄H₈N₂O₃S 284.29 Electron-withdrawing dicyanovinyl group enhances electrophilicity. Potential use in optoelectronic materials due to extended conjugation.
Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate (compound 2 in ) Thiophene-3: Ethoxycarbonylamino C₉H₁₀N₂O₄S 242.25 Lacks furan ring; modified at thiophene-3 with carbamate. Used as an intermediate in bacterial enzyme inhibitors (e.g., cystathionine γ-lyase).

Key Differences in Physicochemical and Functional Properties

Pyridinylcarbamoyl (CAS 477851-72-2) enhances hydrogen-bonding capacity compared to phenyl, which could improve target binding in enzyme inhibition .

Steric and Solubility Profiles: The benzylcarbamoyl analog (CAS 477851-63-1) introduces greater hydrophobicity and steric bulk, likely reducing aqueous solubility compared to the phenyl or pyridinyl variants . Ethoxycarbonylamino-substituted thiophenes (e.g., compound 2 in ) exhibit lower molecular weights and simpler structures, favoring synthetic accessibility .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., ) is effective for forming imine or carbamoyl linkages under controlled conditions, as seen in analogs like compound 7 () .
  • Coupling reagents such as HATU () are critical for amide bond formation in carbamoyl-substituted derivatives .

Biological Activity

Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C18H15NO5S
Molar Mass: 357.38 g/mol
CAS Number: 320417-89-8

The compound features a thiophene ring, a furan moiety, and a phenylcarbamoyl group, which contribute to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , known for its mild conditions and functional group tolerance. The synthetic route may be optimized for high yield and purity, with key parameters including temperature, pressure, and solvent choice being critical in industrial applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of furan carboxylates have shown significant cytotoxicity against various cancer cell lines, including HeLa and HepG2. The IC50 values for some related compounds suggest effective inhibition of cancer cell proliferation:

CompoundIC50 (µg/mL)Cell Line
Compound A62.37HeLa
Compound B143.64HepG2
Compound C200.73Vero

The presence of specific functional groups in these compounds appears to enhance their biological activity, particularly in the context of anticancer effects .

Antibacterial Activity

In addition to anticancer properties, this compound may also exhibit antibacterial activity. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli250

These results indicate that structural modifications can significantly influence the antibacterial potency of furan derivatives .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The anilinocarbonyl group may interact with specific enzymes or receptors, while the furan and thiophene rings could stabilize the compound and facilitate interactions with biomolecules. This interaction can lead to alterations in cellular signaling pathways associated with cancer cell proliferation and bacterial growth inhibition.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of furan-based compounds. A notable study highlighted that certain derivatives displayed potent anticancer activities with IC50 values lower than those of traditional chemotherapeutics . Another investigation emphasized the importance of structural features in enhancing antibacterial efficacy against resistant strains of bacteria .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from thiophene and furan precursors. Key steps include:

  • Coupling reactions : Suzuki-Miyaura or Stille couplings to link the thiophene and furan rings .
  • Amide formation : Introducing the phenylcarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Esterification : Methylation of the carboxylic acid intermediate using diazomethane or methyl iodide in anhydrous DMF .
    Optimization strategies :
    • Solvent choice (DMF or THF) improves solubility of intermediates .
    • Temperature control (60–80°C) minimizes side reactions during coupling steps .
    • Catalysts like Pd(PPh₃)₄ enhance cross-coupling efficiency .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

  • ¹H/¹³C NMR :
    • Ester methyl group: Singlet at ~3.8 ppm (¹H) and ~52 ppm (¹³C) .
    • Thiophene and furan aromatic protons: Multiplets in 6.5–7.5 ppm (¹H) .
  • FT-IR :
    • Ester C=O stretch at ~1700 cm⁻¹; amide C=O at ~1650 cm⁻¹ .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak matching the exact mass (e.g., 328.34 g/mol for C₁₆H₁₂N₂O₄S) .
  • X-ray Crystallography :
    • Confirms dihedral angles between thiophene and furan rings, critical for reactivity .

Advanced: How can researchers resolve contradictions in reported biological activities of similar thiophene-carboxylate derivatives?

  • Comparative assays : Use standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies) to eliminate variability .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing phenylcarbamoyl with sulfonamide) to isolate activity contributors .
  • Meta-analysis : Cross-reference data from multiple studies, focusing on compounds with identical substitution patterns .

Advanced: What strategies are recommended for improving the compound's solubility and stability in various solvents for in vitro assays?

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while avoiding denaturation .
  • Salt formation : Convert the ester to a sodium carboxylate salt for polar solvents .
  • Lyophilization : Stabilize the compound in solid form and reconstitute in buffered solutions (e.g., PBS) .

Advanced: What are the methodological considerations when designing enzyme inhibition studies to evaluate this compound's mechanism of action?

  • Target selection : Prioritize enzymes with known interactions with thiophene/furan motifs (e.g., kinases or proteases) .
  • Controls : Include positive (e.g., staurosporine for kinases) and negative (DMSO vehicle) controls .
  • Kinetic assays : Use fluorogenic substrates to monitor real-time inhibition (e.g., Förster resonance energy transfer probes) .

Basic: What are the key steps in purifying this compound, and how can common impurities be identified and removed?

  • Column Chromatography :
    • Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves ester and amide byproducts .
  • Recrystallization :
    • Use ethanol/water mixtures to remove unreacted starting materials .
  • HPLC Analysis :
    • C18 reverse-phase columns detect impurities with >99% purity thresholds .

Advanced: How does the presence of the phenylcarbamoyl group influence the compound's reactivity in nucleophilic substitution reactions compared to other substituents?

  • Electronic effects : The electron-withdrawing carbamoyl group activates the furan ring for electrophilic attacks but deactivates the thiophene ring .
  • Steric hindrance : The bulky phenyl group reduces reactivity at the 5-position of the furan, directing substitutions to the 3-position of the thiophene .
  • Experimental validation : Conduct competition experiments with nitro- or methoxy-substituted analogs to quantify substituent effects .

Advanced: What computational methods can predict the binding affinity of this compound to potential protein targets, and how should these be validated experimentally?

  • Molecular Docking (AutoDock Vina) :
    • Simulate binding poses in ATP-binding pockets of kinases .
  • Molecular Dynamics (GROMACS) :
    • Assess stability of ligand-protein complexes over 100-ns simulations .
  • Validation :
    • Correlate computational ΔG values with experimental Kd from surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate

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